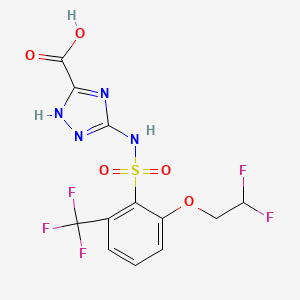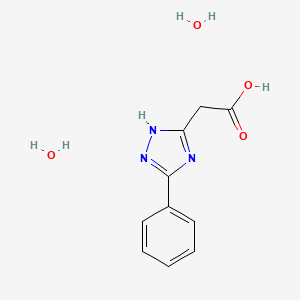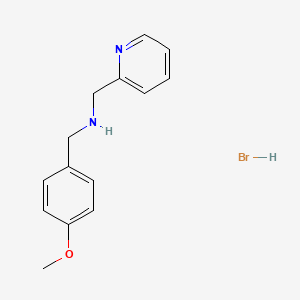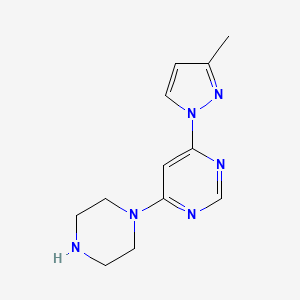
3-(((2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl)sulfonyl)amino)-1H-1,2,4-triazole-5-carboxylic acid
Descripción general
Descripción
3-(((2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl)sulfonyl)amino)-1H-1,2,4-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H9F5N4O5S and its molecular weight is 416.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- A study synthesized fused 1,2,4-triazoles with diphenylsulfone moiety, revealing that some compounds exhibited promising antimicrobial activities (Almajan et al., 2010).
Synthetic Methodologies
- Research on the reactions of various fluorinated compounds, including triazole derivatives, has led to the development of novel synthetic methodologies (Burger et al., 2002).
- A study on acyl and sulfonyl derivatives of 3,5-diamino-1-R-1,2,4-triazoles discussed the formation of these compounds and their reactivity, providing insight into new synthetic routes (Chernyshev et al., 2005).
Surface Activity and Antibacterial Properties
- Research on 1,2,4-triazole derivatives highlighted their antibacterial and surface activity, expanding the applications in biologically active compounds (El-Sayed, 2006).
Polymer and Ionomer Development
- A novel sulfonated polyimide (SPI) copolymer containing pendant perfluorosulfonic acid groups was synthesized, involving triazole derivatives, showing potential in advanced material sciences (Saito et al., 2011).
Chemical Structure Analysis
- Studies have focused on the structural analysis of triazole compounds, including protonation behavior, which is crucial for understanding their chemical properties and potential applications (Fizer et al., 2021).
Synthesis of Disubstituted Triazoles
- Research has developed traceless synthesis methods for disubstituted 1,2,4-triazoles, important for medicinal chemistry and material science applications (Samanta & Yli-Kauhaluoma, 2005).
Crystal Structure of Sulfone Derivatives
- Crystallographic studies of sulfone derivatives containing 1,2,4-triazole moieties have been conducted, providing insights into their molecular structure and potential applications in various fields (Xu et al., 2010).
Synthesis of Fluorinated Triazoles
- The synthesis of fluorinated triazolo derivatives has been explored, contributing to the development of novel compounds with potential applications in various scientific fields (Zohdi, 1998).
Proton Conductive Properties in Polyimide Membranes
- A study on sulfonated polyimide copolymers containing triazole derivatives examined their proton conductive properties, which are significant for applications in membrane technology (Saito et al., 2010).
Chemical Modification and Analysis
- Investigations into the alkylation of acyl and sulfonyl derivatives of triazoles have provided valuable information for chemical modifications and analyses (Chernyshev et al., 2009).
Development of Novel Quinoxalines
- Research has been conducted on the synthesis of new quinoxalines, including fluorinated triazole derivatives, for applications in medicinal chemistry and material sciences (Didenko et al., 2015).
Synthesis of Triazolyl-Substituted Sulfonamides
- Studies on triazolyl-substituted sulfonamides and imides have advanced the understanding of azole series compounds, which are relevant in medicinal and material sciences (Meshcheryakov & Shainyan, 2004).
Supramolecular Coordination Polymer Development
- Research on copper(II) supramolecular coordination polymers and dinuclear compounds involving triazole derivatives has contributed to the field of coordination chemistry and supramolecular assemblies (Li & Zhang, 2018).
Development of New Drug Candidates
- S-substituted derivatives of 1,2,4-triazol-3-thiol have been synthesized and evaluated as potential drug candidates for type II diabetes, demonstrating the therapeutic potential of triazole derivatives (Aziz ur-Rehman et al., 2018).
Synthesis Technology Research
- Studies on the synthesis technology of 3-Amino-triazole-5-carboxylic acid have been conducted, focusing on optimizing conditions and improving yield and purity, crucial for industrial-scale production (Xiao-hong, 2011).
Propiedades
IUPAC Name |
3-[[2-(2,2-difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonylamino]-1H-1,2,4-triazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5N4O5S/c13-7(14)4-26-6-3-1-2-5(12(15,16)17)8(6)27(24,25)21-11-18-9(10(22)23)19-20-11/h1-3,7H,4H2,(H,22,23)(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRTWOFZUTVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)NC2=NNC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904852 | |
| Record name | 5-[[[2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
907215-84-3 | |
| Record name | 3-(((2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl)sulfonyl)amino)-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907215843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[[[2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(((2-(2,2-DIFLUOROETHOXY)-6-(TRIFLUOROMETHYL)PHENYL)SULFONYL)AMINO)-1H-1,2,4-TRIAZOLE-5-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0686O5495 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1432217.png)
![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)

![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)



![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)